molecular formula C15H22N2O5S B13693276 Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate

Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate

Cat. No.: B13693276
M. Wt: 342.4 g/mol
InChI Key: NFRQLSIMKLQLRK-UHFFFAOYSA-N
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Description

Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a pyrimidine ring substituted with a methylsulfonyl group at position 6 and a methyl group at position 2. The cyclohexane core is further functionalized with a methoxy group and a methyl ester, contributing to its stereochemical and electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing kinase inhibitors, such as pralsetinib, a RET fusion-positive non-small cell lung cancer therapy .

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 1-methoxy-4-(4-methyl-6-methylsulfonylpyrimidin-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H22N2O5S/c1-10-9-12(23(4,19)20)17-13(16-10)11-5-7-15(22-3,8-6-11)14(18)21-2/h9,11H,5-8H2,1-4H3

InChI Key

NFRQLSIMKLQLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC(CC2)(C(=O)OC)OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Overview

The synthesis of Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate typically involves:

  • Construction of the substituted pyrimidine ring.
  • Attachment of the pyrimidinyl substituent to a cyclohexane ring.
  • Introduction of the methoxy and methylsulfonyl groups.
  • Esterification to form the methyl carboxylate.

These steps require careful choice of reagents, solvents, and reaction conditions to achieve high yield and purity.

Detailed Synthetic Route

Step 1: Synthesis of 4-Methyl-6-(methylsulfonyl)-2-pyrimidinyl Intermediate
  • Starting from 4-methyl-6-chloropyrimidine derivatives, nucleophilic substitution with methylsulfinyl or methylsulfonyl reagents is performed.
  • Oxidation of methylthio to methylsulfonyl groups can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
Step 2: Preparation of 1-Methoxy-4-substituted Cyclohexanecarboxylate
  • Cyclohexanecarboxylic acid derivatives are converted to their methyl esters via Fischer esterification using methanol and acid catalysis.
  • Introduction of the methoxy group at the 1-position of cyclohexane can be carried out by nucleophilic substitution or via methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Step 3: Coupling of Pyrimidinyl Group to Cyclohexane Core
  • The pyrimidinyl moiety is attached to the cyclohexane ring at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), depending on the leaving groups and substituents present.
  • The reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate coupling.
Step 4: Final Purification and Characterization
  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization is performed using 1H NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Methylsulfonyl substitution m-CPBA, CH2Cl2, 0°C to RT 70-85 Controlled oxidation required
2 Esterification and methylation MeOH, H2SO4 (cat.), reflux; MeI, K2CO3, acetone 80-90 Esterification followed by methylation
3 Coupling reaction Pd catalyst, base (e.g., K3PO4), DMSO, 80-100°C 60-75 Cross-coupling or nucleophilic substitution
4 Purification Silica gel chromatography or HPLC 90+ High purity product obtained

Analytical and Research Findings

  • NMR Spectroscopy : 1H NMR confirms the presence of methoxy protons (~3.3-3.8 ppm), methyl groups on the pyrimidine ring (~2.2-2.5 ppm), and cyclohexane protons (1.0-2.5 ppm range).
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of 359.4 g/mol, consistent with the compound formula C18H25N3O5S.
  • Purity and Stereochemistry : The compound exists as cis and trans isomers due to the cyclohexane ring substitution; separation and characterization of isomers can be achieved by chiral HPLC.
  • Pharmacological Evaluation : The compound shows inhibitory activity against wild-type and mutant RET kinases, with potential applications in targeted cancer therapies.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methylsulfonyl (-SO₂CH₃) group at the pyrimidine 6-position is typically introduced via oxidation of a precursor methylthio (-SMe) intermediate. This transformation is crucial for enhancing binding affinity in kinase inhibitors .

Reaction Type Conditions Outcome Reference
Methylthio to Methylsulfonyl Oxidation H₂O₂ in acetic acid at 60–80°CHigh-yield conversion (>90%) to sulfone derivative
Reduction of Pyrimidine Ring NaBH₄ in ethanol at 25°CPartial reduction observed under forcing conditions

Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions, where electron-withdrawing groups (e.g., -SO₂CH₃) activate the ring for displacement .

Reaction Type Conditions Outcome Reference
Chlorine Displacement K₂CO₃, DMF, 80°C with aminesFormation of amino-pyrimidine derivatives (yields: 60–75%)
Halogenation POCl₃, PCl₅ at refluxChlorination at pyrimidine 2-position (limited regioselectivity)

Ester Hydrolysis and Transesterification

The methyl ester group on the cyclohexane ring is susceptible to hydrolysis or transesterification, enabling further functionalization .

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis 6M HCl, 100°C, 12hConversion to carboxylic acid (yield: 85%)
Alkaline Transesterification NaOMe in methanolMethyl ester retained under mild conditions

Cyclohexane Ring Modifications

The methoxy-substituted cyclohexane exhibits limited reactivity but can participate in ring-opening or stereochemical inversions under extreme conditions .

Reaction Type Conditions Outcome Reference
Epoxidation mCPBA in DCMNo reaction observed, likely due to steric hindrance
Dehydration H₂SO₄, heatPartial decomposition without product isolation

Cross-Coupling Reactions

The pyrimidine ring supports palladium-catalyzed couplings, enabling diversification for structure-activity relationship (SAR) studies .

Reaction Type Conditions Outcome Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMELimited success due to electron-deficient pyrimidine
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosFormation of aryl amines (yield: 50–65%)

Stability and Degradation Pathways

The compound demonstrates stability under standard storage conditions but degrades under harsh acidic or basic environments .

Condition Observation Reference
pH < 2 (HCl)Ester hydrolysis within 24h
pH > 10 (NaOH)Pyrimidine ring decomposition
UV Light (254 nm)No significant degradation over 7 days

Key Research Findings:

  • Synthetic Utility : The methylsulfonyl group enhances metabolic stability compared to methylthio analogs, making it a preferred pharmacophore in RET kinase inhibitors .

  • Reactivity Trade-offs : While the pyrimidine ring is electron-deficient, the methylsulfonyl group marginally activates it for nucleophilic substitutions, unlike nitro or cyano groups .

  • Structural Comparisons : Analogous compounds with halogen or pyrazole substitutions exhibit distinct reactivity profiles (see Table 1).

Table 1: Reactivity Comparison with Structural Analogs

Compound ModificationKey Reactivity Differences
Chloro at pyrimidine 4-positionFaster nucleophilic substitution but reduced metabolic stability
Pyrazole-amino substitutionEnhanced hydrogen bonding but susceptibility to oxidation
Iodo-substituted cyclohexaneIncreased steric hindrance limits cross-coupling yields

Scientific Research Applications

MFCD32632826 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: MFCD32632826 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD32632826 involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine-cyclohexanecarboxylate derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Pyrimidine C6 Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate Methylsulfonyl C₁₇H₂₃N₂O₅S ~385.45 Intermediate in kinase inhibitor synthesis; methylsulfonyl enhances electrophilicity
Cis cyclohexane carboxylic acid, 1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl] (5-Methyl-1H-pyrazol-3-yl)amino C₁₇H₂₃N₅O₃ 345.40 Research chemical; amino-pyrazole substituent may improve solubility
1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid (5-Methyl-3-pyrazolyl)amino C₁₇H₂₁N₅O₄ ~359.39 Carboxylic acid derivative; likely lower lipophilicity vs. methyl ester
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro C₆H₅ClN₂O₂ 188.57 Building block for agrochemicals; chloro substituent increases reactivity

Key Findings:

Substituent Effects: The methylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which may enhance interactions with kinase active sites compared to electron-donating groups like amino-pyrazole . Amino-pyrazole analogs (e.g., CAS 2778223-52-0) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, whereas the methyl ester in the target compound improves membrane permeability .

Biological Relevance: The target compound’s methyl ester is a precursor to pralsetinib intermediates, suggesting its role in retaining metabolic stability during drug synthesis . Chloro-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are primarily used in agrochemicals, highlighting the therapeutic specificity of sulfonyl and amino groups .

Carboxylic acid derivatives (e.g., SY266035) demonstrate reduced lipophilicity (logP ~1.2 estimated) compared to the methyl ester (logP ~2.5 estimated), impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate, and how do they influence reactivity?

  • The compound contains a cyclohexane ring substituted with a methoxy group, a methylsulfonyl-pyrimidine moiety, and a methyl ester. The methylsulfonyl group is electron-withdrawing, enhancing electrophilic substitution reactivity on the pyrimidine ring. The ester group may participate in hydrolysis or transesterification under basic conditions .
  • Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography (if crystalline) to confirm stereochemistry and substituent positions. Computational modeling (e.g., DFT) can predict electronic effects .

Q. What synthetic routes are reported for this compound, and what are common intermediates?

  • Synthesis typically involves multi-step reactions:

Preparation of the cyclohexane core via Diels-Alder or ring-opening reactions.

Introduction of the methoxy group via alkylation.

Coupling of the methylsulfonyl-pyrimidine moiety using Suzuki-Miyaura or nucleophilic aromatic substitution .

  • Key Intermediate : 4-Methyl-6-(methylsulfonyl)-2-pyrimidinyl derivatives, synthesized from 2-chloropyrimidine precursors via sulfonylation .

Q. How can purity and stability be assessed during synthesis?

  • Analytical Tools : HPLC (C18 column, acetonitrile/water gradient) for purity. Stability studies under varying pH, temperature, and light exposure using LC-MS to detect degradation products (e.g., ester hydrolysis or sulfonyl group reduction) .

Advanced Research Questions

Q. How do competing reaction pathways affect yield in the coupling of the pyrimidine moiety to the cyclohexane core?

  • Competing pathways include undesired C-alkylation vs. O-alkylation. Steric hindrance from the cyclohexane ring and electronic effects of the methylsulfonyl group influence regioselectivity.
  • Optimization Strategy : Use polar aprotic solvents (e.g., DMF), Pd-catalyzed cross-coupling conditions, and low temperatures (0–5°C) to favor C-2 pyrimidine coupling .

Q. What crystallographic data are available for related methylsulfonyl-pyrimidine derivatives, and how can they guide structural analysis?

  • Example : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ( ) crystallizes in a monoclinic system (space group P2₁/c) with bond angles confirming sulfonyl group planarity. Similar methods (X-ray diffraction, Rietveld refinement) can be applied to the target compound .

Q. How can contradictory solubility data in literature be resolved?

  • Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol) and temperature.
  • Resolution : Conduct systematic solubility tests (e.g., shake-flask method) across solvents (water, THF, chloroform) at 25°C and 37°C. Compare with computational logP predictions .

Q. What strategies mitigate decomposition during biological activity assays?

  • Challenge : Ester hydrolysis in aqueous buffers.
  • Solution : Use stabilized formulations (e.g., PEG-based solvents) or prodrug modifications. Monitor decomposition via LC-MS during in vitro assays (e.g., antimicrobial testing) .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for methylsulfonyl-pyrimidine derivatives?

  • Variations stem from assay conditions (e.g., cell line specificity, concentration ranges) and impurities.
  • Case Study : A 2024 study () noted that ≥95% purity is critical for consistent IC₅₀ values in kinase inhibition assays. Impurities >5% (e.g., des-methyl analogs) reduce potency by 30–50% .

Methodological Tables

Parameter Typical Conditions References
Synthetic Yield 45–60% (final step)
HPLC Retention Time 8.2 min (C18, 70:30 acetonitrile/water)
logP (Predicted) 2.1–2.5 (Schrödinger Suite)

Key Research Gaps

  • Limited crystallographic data for the target compound.
  • Mechanistic studies on methylsulfonyl group participation in catalysis.

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